6-Amino-3-methyl-1,2,4-triazine-5-carboxamide
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Overview
Description
6-Amino-3-methyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
6-Amino-3-methyl-1,2,4-triazine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with distinct functional groups, used in different chemical and biological contexts.
Uniqueness
6-Amino-3-methyl-1,2,4-triazine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
65158-25-0 |
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Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-amino-3-methyl-1,2,4-triazine-5-carboxamide |
InChI |
InChI=1S/C5H7N5O/c1-2-8-3(5(7)11)4(6)10-9-2/h1H3,(H2,6,10)(H2,7,11) |
InChI Key |
PDBJRDIDRFSOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)N)C(=O)N |
Origin of Product |
United States |
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